1-Ethynyl-4-propoxybenzene

Description

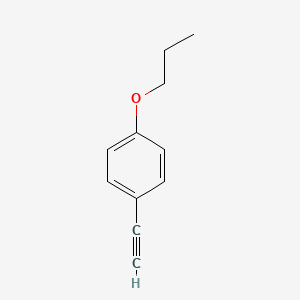

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-4-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-3-9-12-11-7-5-10(4-2)6-8-11/h2,5-8H,3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKZRVMAECEGMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379397 | |

| Record name | 1-ethynyl-4-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39604-97-2 | |

| Record name | 1-ethynyl-4-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Ethynyl-4-propoxybenzene: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in modern organic synthesis, 1-ethynyl-4-propoxybenzene offers a versatile scaffold for the introduction of the ethynylphenyl moiety into a wide range of molecular architectures. Its terminal alkyne functionality serves as a linchpin for powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, intended to be a valuable resource for researchers in drug discovery, materials science, and chemical biology.

Molecular Structure and Physicochemical Properties

This compound is an aromatic compound characterized by a benzene ring substituted with a terminal ethynyl group and a propoxy group at the para position.

Chemical Structure:

Figure 1: 2D Structure of this compound.

The presence of the electron-donating propoxy group influences the electronic properties of the aromatic ring and the reactivity of the ethynyl group. The terminal proton on the alkyne is weakly acidic, a key feature exploited in its coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 39604-97-2 | [1] |

| Molecular Formula | C₁₁H₁₂O | [1] |

| Molecular Weight | 160.21 g/mol | [1] |

| Boiling Point | 234.2 °C at 760 mmHg | LookChem |

| Density | 0.98 g/cm³ | LookChem |

| Refractive Index | 1.518 | LookChem |

| Flash Point | 88.6 °C | LookChem |

| LogP | 2.45670 | LookChem |

Synthesis of this compound

A robust and common synthetic strategy for this compound involves a two-step sequence: Williamson ether synthesis to prepare the 4-propoxyaryl precursor, followed by a Sonogashira coupling to introduce the ethynyl group.

Step 1: Synthesis of 4-Iodo-1-propoxybenzene via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[2] In this case, 4-iodophenol is deprotonated with a base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with 1-iodopropane.

Reaction Scheme:

Figure 2: Williamson Ether Synthesis of 4-Iodo-1-propoxybenzene.

Experimental Protocol:

-

To a solution of 4-iodophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-iodopropane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-iodo-1-propoxybenzene.

Step 2: Synthesis of this compound via Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[2][3] In this step, the previously synthesized 4-iodo-1-propoxybenzene is coupled with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection.

Reaction Scheme:

Figure 3: Two-step Sonogashira coupling and deprotection.

Experimental Protocol:

-

To a solution of 4-iodo-1-propoxybenzene (1.0 eq) in a suitable solvent such as triethylamine (Et₃N) or a mixture of THF and Et₃N, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq) and copper(I) iodide (CuI, 0.04 eq).

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Add trimethylsilylacetylene (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

-

The crude 1-(trimethylsilylethynyl)-4-propoxybenzene is then dissolved in methanol (MeOH).

-

Potassium carbonate (K₂CO₃, 1.5 eq) is added, and the mixture is stirred at room temperature until deprotection is complete (monitored by TLC).[4]

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The final product, this compound, is purified by flash column chromatography.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the propoxy group, and the terminal alkyne proton. The aromatic protons will appear as two doublets in the aromatic region (approx. δ 6.8-7.4 ppm). The propoxy group will exhibit a triplet for the O-CH₂ protons (approx. δ 3.9 ppm), a sextet for the -CH₂- protons (approx. δ 1.8 ppm), and a triplet for the terminal -CH₃ group (approx. δ 1.0 ppm). The acetylenic proton will appear as a sharp singlet around δ 3.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for all 11 carbon atoms. The quaternary carbons of the alkyne will appear in the range of δ 80-90 ppm. The aromatic carbons will resonate between δ 114-160 ppm, and the carbons of the propoxy group will be found in the upfield region (approx. δ 10-70 ppm).

-

IR Spectroscopy: The infrared spectrum will display a characteristic sharp, weak absorption for the C≡C stretch around 2100-2150 cm⁻¹ and a sharp, medium intensity band for the ≡C-H stretch around 3300 cm⁻¹.[5][6] The C-O-C ether linkage will show a strong absorption in the 1250-1000 cm⁻¹ region.

-

Mass Spectrometry: The electron ionization mass spectrum (EI-MS) will show the molecular ion peak (M⁺) at m/z 160. Fragmentation patterns may include the loss of the propoxy group or cleavage of the alkyne moiety.[1][7][8]

Key Chemical Reactions and Applications

The synthetic utility of this compound stems from the reactivity of its terminal alkyne, making it a valuable partner in several powerful coupling reactions.

Sonogashira Coupling

As demonstrated in its synthesis, this compound can also serve as the alkyne component in Sonogashira couplings with various aryl or vinyl halides. This allows for the construction of more complex, conjugated systems, which are of interest in materials science for their electronic and optical properties.

General Reaction Scheme:

Figure 4: Sonogashira coupling with this compound.

Causality in Experimental Design: The choice of palladium catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side reactions, such as the homocoupling of the alkyne (Glaser coupling).[2] For electron-rich aryl halides, more active catalyst systems may be required.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[9] This reaction is widely used in drug discovery, bioconjugation, and materials science due to its reliability, mild reaction conditions, and tolerance of a wide range of functional groups.

General Reaction Scheme:

Figure 5: CuAAC reaction of this compound.

Self-Validating Protocol for CuAAC:

-

Dissolve the organic azide (1.0 eq) and this compound (1.1 eq) in a suitable solvent system (e.g., t-BuOH/H₂O).

-

Add a solution of sodium ascorbate (0.2 eq) in water.

-

Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq) in water.

-

Stir the reaction mixture at room temperature. The reaction is often accompanied by a color change.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Work-up typically involves dilution with water and extraction with an organic solvent. The triazole product is often crystalline and can be purified by recrystallization or column chromatography.

The formation of the highly stable triazole ring provides a thermodynamic driving force for the reaction, ensuring high yields and specificity. The use of a reducing agent like sodium ascorbate in situ generates the active Cu(I) catalyst from the more stable Cu(II) salt.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Information: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the high efficiency of its subsequent transformations, particularly Sonogashira couplings and click chemistry, make it an attractive component for the construction of complex molecules. Further exploration of its utility in the synthesis of novel pharmaceuticals, functional materials, and biological probes is warranted. While crystallographic data is not currently available, such information would provide deeper insights into its solid-state packing and intermolecular interactions, potentially guiding the design of new crystalline materials.

References

- 1. mdpi.com [mdpi.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. excillum.com [excillum.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 7. Mass spectra of aromatic and acetylenic compounds. Part VI. The electron impact-induced rearrangements of substituted phenylacetylenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. bioclone.net [bioclone.net]

An In-depth Technical Guide to 1-Ethynyl-4-propoxybenzene (CAS: 39604-97-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

1-Ethynyl-4-propoxybenzene is a bifunctional organic molecule of significant interest in materials science and synthetic chemistry. Structurally, it comprises a terminal alkyne group, a central phenylene ring, and a propoxy ether linkage. This unique combination of a reactive ethynyl group and a substituted aromatic core makes it a valuable building block for the synthesis of advanced materials with tailored electronic and photophysical properties.

The terminal alkyne serves as a versatile handle for a variety of coupling reactions, most notably the Sonogashira coupling and azide-alkyne "click" cycloadditions.[1][2] The 4-propoxyphenyl moiety, on the other hand, imparts desirable characteristics such as improved solubility in organic solvents and can influence the mesomorphic (liquid crystalline) and photoluminescent properties of the final materials.[3][4] This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and applications of this compound, with a focus on practical insights for researchers in the field.

Physicochemical and Safety Data

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Source(s) |

| CAS Number | 39604-97-2 | [5] |

| Molecular Formula | C₁₁H₁₂O | [5] |

| Molecular Weight | 160.21 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Boiling Point | 93 °C | [6] |

| Density | 0.98 g/cm³ | [6] |

| Appearance | Pale yellow liquid | [6] |

Safety and Handling:

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it is associated with the following hazard statements[5]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.[7][8][9][10]

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound is a two-step process commencing from the commercially available 1-iodo-4-propoxybenzene. This involves a Sonogashira coupling with a protected acetylene source, followed by deprotection of the silyl group.

Experimental Protocol: Synthesis of this compound

Step 1: Sonogashira Coupling of 1-Iodo-4-propoxybenzene with Ethynyltrimethylsilane

This step utilizes the well-established Sonogashira reaction to form the C(sp²)-C(sp) bond.[5] The use of a trialkylsilyl-protected alkyne, such as ethynyltrimethylsilane, is crucial to prevent the undesired homocoupling of the terminal alkyne.

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-iodo-4-propoxybenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

-

Add anhydrous triethylamine (Et₃N, 5.0 eq) as the solvent and base.

-

To the stirred solution, add ethynyltrimethylsilane (1.2 eq) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-propoxy-4-((trimethylsilyl)ethynyl)benzene, which can often be used in the next step without further purification.

Step 2: Deprotection of the Trimethylsilyl Group

The trimethylsilyl (TMS) protecting group is readily cleaved under basic conditions to afford the terminal alkyne.

-

Dissolve the crude 1-propoxy-4-((trimethylsilyl)ethynyl)benzene from the previous step in methanol (MeOH).

-

Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether or dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

After filtration and removal of the solvent, the crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound as a pale yellow liquid.

Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. Below are the expected spectral data for this compound, based on known values for analogous compounds and standard chemical shift predictions.[11]

¹H NMR (Proton Nuclear Magnetic Resonance):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 | d | 2H | Ar-H (ortho to -C≡CH) |

| ~6.85 | d | 2H | Ar-H (ortho to -OPr) |

| ~3.95 | t | 2H | -O-CH₂ -CH₂-CH₃ |

| ~3.05 | s | 1H | -C≡C-H |

| ~1.80 | sext | 2H | -O-CH₂-CH₂ -CH₃ |

| ~1.05 | t | 3H | -O-CH₂-CH₂-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Chemical Shift (δ, ppm) | Assignment |

| ~159.5 | C -OPr |

| ~133.5 | Ar-C H (ortho to -C≡CH) |

| ~115.0 | Ar-C H (ortho to -OPr) |

| ~114.5 | Ar-C -C≡CH |

| ~83.5 | -C ≡CH |

| ~77.0 | -C≡C H |

| ~70.0 | -O-C H₂- |

| ~22.5 | -O-CH₂-C H₂- |

| ~10.5 | -C H₃ |

FT-IR (Fourier-Transform Infrared) Spectroscopy:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | ≡C-H stretch | Terminal Alkyne |

| ~2960-2850 | C-H stretch | Alkyl (propoxy) |

| ~2110 | C≡C stretch | Alkyne |

| ~1610, 1510 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl Ether |

Reactivity and Applications

The synthetic utility of this compound stems primarily from the reactivity of its terminal alkyne group. This functionality allows for its incorporation into a wide array of larger, more complex molecular architectures.

Sonogashira Cross-Coupling Reactions

As a terminal alkyne, this compound is an excellent substrate for further Sonogashira coupling reactions with aryl or vinyl halides.[12] This reaction is a cornerstone of modern organic synthesis for the construction of conjugated systems.

This reactivity allows for the synthesis of unsymmetrical diarylacetylenes, which are key components in the development of:

-

Liquid Crystals: The rigid, linear structure of the resulting diarylacetylene core, combined with the flexible propoxy chain, makes these molecules suitable for use in nematic liquid crystal formulations. The alkoxy chain length is a critical determinant of the mesophase stability and transition temperatures.[3][4]

-

High-Performance Polymers: this compound can be used as a monomer or a chain-capping agent in the synthesis of poly(phenylene ethynylene)s (PPEs).[13][14] These are a class of conjugated polymers known for their high thermal stability, chemical resistance, and interesting photophysical properties, making them candidates for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Azide-Alkyne Cycloaddition (Click Chemistry)

The terminal alkyne of this compound can readily undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry."[1][2] This reaction forms a stable 1,2,3-triazole ring, providing a robust method for linking the 4-propoxyphenylacetylene moiety to other molecules, including biomolecules and polymers. This is particularly useful in drug development and materials science for creating complex architectures with high efficiency and selectivity.

Conclusion

This compound is a versatile and valuable building block for researchers in organic and materials chemistry. Its straightforward synthesis and the predictable reactivity of its terminal alkyne group provide access to a wide range of functional materials. The propoxy group offers a means to fine-tune solubility and other physical properties, making it an attractive component for the design of novel liquid crystals, high-performance polymers, and complex molecular systems for various applications. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its effective utilization in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. Liquid crystals - Synthesis and properties. An experiment for the integrated organic and physical laboratory | Semantic Scholar [semanticscholar.org]

- 3. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 6. web.pdx.edu [web.pdx.edu]

- 7. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. compoundchem.com [compoundchem.com]

- 10. 1-Ethynyl-4-methoxybenzene | C9H8O | CID 251020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. eng.uc.edu [eng.uc.edu]

Physical and chemical properties of 1-Ethynyl-4-propoxybenzene

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Ethynyl-4-propoxybenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a disubstituted aromatic compound featuring a terminal alkyne and a propoxy ether group. This unique combination of functional groups renders it a highly versatile building block in modern organic synthesis. The terminal alkyne, in particular, serves as a reactive handle for a variety of powerful coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." Its structural framework is of significant interest to professionals in drug development and materials science, where the precise and efficient construction of complex molecular architectures is paramount. This guide provides a comprehensive overview of its core physical and chemical properties, predictable reactivity, and established synthetic protocols, offering field-proven insights for its practical application.

Core Molecular and Physical Properties

The physical properties of a compound govern its behavior in both reaction vessels and biological systems. Understanding these characteristics is the first step in designing effective experimental protocols.

Table 1: Key Identifiers and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 39604-97-2 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₂O | [1][2][3][4] |

| Molecular Weight | 160.216 g/mol | [2][3][4] |

| Boiling Point | 234.2 °C (at 760 mmHg) | [4] |

| Density | 0.98 g/cm³ | [4] |

| Refractive Index | 1.518 | [4] |

| Flash Point | 88.6 °C | [4] |

| Vapor Pressure | 0.0819 mmHg (at 25°C) | [4] |

| LogP | 2.4567 | [4] |

| SMILES | CCCOC1=CC=C(C=C1)C#C | [1][2][3] |

| InChIKey | NMKZRVMAECEGMV-UHFFFAOYSA-N | [1][2][3] |

The calculated LogP value of approximately 2.46 indicates a moderate degree of lipophilicity. This suggests that while the compound is largely insoluble in water, it has good solubility in common organic solvents such as dichloromethane, ether, and ethyl acetate.[5] For drug development professionals, this lipophilicity profile is a critical parameter, influencing formulation strategies and predicting the molecule's potential to cross cellular membranes.

Spectroscopic Signature: A Predictive Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be clean and highly informative. Key predicted shifts include a sharp singlet for the acidic alkyne proton (≡C-H) around δ 3.1 ppm. The aromatic region should display a classic AA'BB' splitting pattern, with two distinct doublets between δ 6.8 and 7.4 ppm, characteristic of a 1,4-disubstituted benzene ring. The propoxy group will present as a triplet for the terminal methyl group (~δ 1.0 ppm), a sextet for the central methylene group (~δ 1.8 ppm), and another triplet for the methylene group attached to the ether oxygen (~δ 3.9 ppm).

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of all 11 carbon atoms. The two sp-hybridized alkyne carbons are expected in the δ 75-85 ppm range. The six aromatic carbons will appear between δ 114 and 160 ppm, with the carbon attached to the oxygen (C-O) being the most downfield. The three aliphatic carbons of the propoxy group will be found upfield, typically below δ 70 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups. A sharp, weak absorption around 3300 cm⁻¹ is the characteristic stretch for the terminal alkyne C-H bond. The C≡C triple bond stretch will appear as a weak to medium absorption around 2100-2150 cm⁻¹ . Strong C-O-C ether stretches are expected in the fingerprint region, typically between 1250 cm⁻¹ and 1050 cm⁻¹ .

-

MS (Mass Spectrometry): In a mass spectrum, this compound will exhibit a distinct molecular ion peak (M⁺) at m/z = 160.[1] Common fragmentation patterns would involve the loss of the propyl group or cleavage of the ether bond, leading to characteristic daughter ions.

Chemical Reactivity and Mechanistic Rationale

The synthetic utility of this compound is dominated by the reactivity of its terminal alkyne. This functionality serves as a linchpin for constructing more complex molecules with high precision.

Reactivity of the Terminal Alkyne

The sp-hybridization of the terminal carbon atom imparts significant acidity to its attached proton (pKa ≈ 25), making it susceptible to deprotonation by a strong base. This deprotonation generates a potent acetylide nucleophile, but the most common and powerful applications involve metal-catalyzed reactions.

Key Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction, often called "click chemistry," is arguably the most important transformation for this class of compounds in a drug discovery context.[6] It involves the reaction between the terminal alkyne and an organic azide to form a stable 1,2,3-triazole linkage. The value of this reaction lies in its high efficiency, mild reaction conditions, and orthogonality to most other functional groups found in biological systems.

Caption: Workflow for the CuAAC (Click Chemistry) reaction.

Experimental Protocol: General Procedure for CuAAC

-

Reactant Preparation: In a suitable vial, dissolve this compound (1.0 eq) and the desired organic azide (1.0-1.1 eq) in a 1:1 mixture of t-butanol and water.

-

Catalyst Addition: To this solution, add sodium ascorbate (0.2 eq) from a freshly prepared aqueous stock solution, followed by copper(II) sulfate pentahydrate (0.1 eq). Causality Note: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup and Purification: Upon completion, dilute the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure triazole.

Other Important Alkyne Reactions

-

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides. This is a powerful method for forming C(sp)-C(sp²) bonds, enabling the synthesis of complex conjugated systems.

-

Iodination: The terminal alkyne can be selectively iodinated using reagents like N-iodosuccinimide (NIS), providing a useful intermediate for further functionalization.[7]

Recommended Synthesis Protocol

A reliable and scalable synthesis of this compound can be achieved via a two-step sequence involving a Sonogashira coupling followed by deprotection. This method is self-validating as the progress and purity can be checked at each stage using standard analytical techniques.

Caption: A robust two-step synthesis of this compound.

Step-by-Step Methodology:

-

Sonogashira Coupling:

-

To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 1-iodo-4-propoxybenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add degassed triethylamine as the solvent and base.

-

To this stirred mixture, add (trimethylsilyl)acetylene (1.2 eq) dropwise via syringe.

-

Heat the reaction to 60-70 °C and monitor by TLC until the starting iodide is consumed.

-

After cooling, filter the mixture through a pad of celite, and concentrate the filtrate. Purify the residue by column chromatography to isolate the silyl-protected intermediate. Expertise Note: Using a protected alkyne like TMS-acetylene prevents self-coupling, a common side reaction with terminal alkynes under Sonogashira conditions.

-

-

Desilylation (Deprotection):

-

Dissolve the purified intermediate from Step 1 in methanol.

-

Add a stoichiometric amount of potassium carbonate (K₂CO₃) and stir the mixture at room temperature.

-

Monitor the reaction by TLC. The deprotection is typically rapid (30-60 minutes).

-

Once complete, neutralize the mixture with dilute HCl, and remove the methanol under reduced pressure.

-

Extract the aqueous residue with ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the final product, this compound, which can be further purified by chromatography if necessary.

-

Safety, Handling, and Storage

-

Hazard Profile: According to GHS classifications provided by suppliers to ECHA, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.[4] Keeping the container under an inert atmosphere is recommended to prevent potential degradation of the reactive alkyne group over long-term storage.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined physical properties and the predictable, high-yielding reactivity of its terminal alkyne group make it an essential tool for synthetic chemists. For researchers in drug discovery, its suitability for click chemistry provides a reliable method for conjugating molecules of interest, developing probes, and assembling complex bioactive compounds. The protocols and data presented in this guide offer a solid foundation for the successful application of this compound in advanced research and development settings.

References

- 1. This compound | C11H12O | CID 2775123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 39604-97-2 [matrix-fine-chemicals.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound|lookchem [lookchem.com]

- 5. Buy 1-Ethynyl-4-phenylsulfanylbenzene (EVT-3312650) | 97418-73-0 [evitachem.com]

- 6. Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Spectroscopic Data of 1-Ethynyl-4-propoxybenzene

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-Ethynyl-4-propoxybenzene, a valuable terminal alkyne in organic synthesis. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights for researchers, scientists, and professionals in drug development.

Introduction

This compound, with the CAS number 39604-97-2 and molecular formula C₁₁H₁₂O, is an aromatic compound featuring a propoxy group and a terminal ethynyl group attached to a benzene ring.[1][2][3] This structure makes it a versatile building block, particularly in click chemistry and as a coupling partner in various metal-catalyzed reactions. Accurate interpretation of its spectroscopic data is crucial for confirming its identity and purity.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often culminating in a deprotection reaction to reveal the terminal alkyne. A common route involves the Sonogashira coupling of a protected alkyne with an appropriate aryl halide, followed by removal of the protecting group.

Experimental Protocol: A Representative Synthesis

A plausible synthetic route involves the reaction of 4-propoxy-iodobenzene with a protected alkyne like trimethylsilylacetylene, followed by deprotection.

Step 1: Sonogashira Coupling

-

To a solution of 4-propoxy-iodobenzene (1 equivalent) in a suitable solvent such as triethylamine, add PdCl₂(PPh₃)₂ (0.02 equivalents) and CuI (0.04 equivalents).

-

Degas the mixture with argon or nitrogen.

-

Add trimethylsilylacetylene (1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(trimethylsilylethynyl)-4-propoxybenzene.

Step 2: Deprotection

-

Dissolve the purified 1-(trimethylsilylethynyl)-4-propoxybenzene in a solvent mixture like methanol and dichloromethane.

-

Add a base such as potassium carbonate (K₂CO₃) (2 equivalents).

-

Stir the mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Neutralize the reaction with dilute aqueous HCl and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to obtain this compound.

Synthesis Workflow Diagram

Caption: A two-step synthesis of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.40 | d, J = 8.8 Hz | 2H | Ar-H (ortho to -C≡CH) |

| 6.84 | d, J = 8.8 Hz | 2H | Ar-H (ortho to -OPr) |

| 3.92 | t, J = 6.6 Hz | 2H | -OCH₂- |

| 3.00 | s | 1H | -C≡CH |

| 1.80 | sextet, J = 7.0 Hz | 2H | -OCH₂CH₂- |

| 1.03 | t, J = 7.4 Hz | 3H | -CH₃ |

Interpretation: The downfield region shows two doublets corresponding to the aromatic protons, exhibiting a typical para-substitution pattern. The triplet at 3.92 ppm is characteristic of the methylene group attached to the oxygen atom. The singlet at 3.00 ppm is a key signal for the acetylenic proton. The upfield region displays the signals for the propyl chain.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 159.4 | Ar-C (attached to -OPr) |

| 133.8 | Ar-C (ortho to -C≡CH) |

| 114.8 | Ar-C (ortho to -OPr) |

| 114.1 | Ar-C (ipso to -C≡CH) |

| 83.5 | -C≡CH |

| 77.4 | -C≡CH |

| 69.6 | -OCH₂- |

| 22.5 | -OCH₂CH₂- |

| 10.5 | -CH₃ |

Interpretation: The aromatic region shows four distinct signals, consistent with a para-substituted benzene ring. The two signals at 83.5 and 77.4 ppm are characteristic of the alkyne carbons. The remaining signals correspond to the carbons of the propoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 160.09 | [M]⁺ (Molecular Ion) |

| 131.05 | [M - C₂H₅]⁺ |

| 118.04 | [M - C₃H₆]⁺ |

| 103.05 | [M - C₃H₅O]⁺ |

| 91.05 | [C₇H₇]⁺ |

Interpretation: The mass spectrum shows a clear molecular ion peak at m/z 160.09, which corresponds to the molecular weight of this compound (C₁₁H₁₂O).[4] The fragmentation pattern is consistent with the structure, showing losses of fragments from the propoxy chain.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3300 | ≡C-H | Stretching |

| ~2100 | -C≡C- | Stretching |

| 3100-3000 | =C-H (Aromatic) | Stretching |

| 2960-2850 | C-H (Aliphatic) | Stretching |

| ~1600, ~1500 | C=C (Aromatic) | Stretching |

| ~1250 | C-O (Aryl ether) | Stretching |

Interpretation: The most characteristic peaks would be the sharp acetylenic C-H stretch at around 3300 cm⁻¹ and the weak alkyne C≡C stretch near 2100 cm⁻¹. The presence of the aromatic ring and the aliphatic propoxy group would also be confirmed by their respective C-H and C-O stretching vibrations.

Molecular Structure and Spectroscopic Correlation Diagram

Caption: Key ¹H NMR chemical shift assignments for this compound.

References

Solubility of 1-Ethynyl-4-propoxybenzene in organic solvents

An In-depth Technical Guide to the Solubility of 1-Ethynyl-4-propoxybenzene in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a compound of significant interest in organic synthesis and materials science. Aimed at researchers, scientists, and professionals in drug development, this document delves into the physicochemical principles governing its solubility, predictive analyses, and a robust experimental protocol for quantitative determination.

Introduction: The Significance of this compound

This compound (CAS No: 39604-97-2) is an aromatic compound featuring a terminal alkyne and a propoxy ether group.[1][2][3] This unique bifunctionality makes it a valuable building block in cross-coupling reactions, such as Sonogashira coupling, and a precursor for synthesizing more complex molecules with potential applications in pharmaceuticals and electronic materials. Understanding its solubility is paramount for its practical application, influencing reaction kinetics, purification strategies (like recrystallization), and formulation development. This guide provides the foundational knowledge to effectively handle and utilize this compound in a laboratory setting.

Physicochemical Profile and Its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O | [1][2][4] |

| Molecular Weight | 160.216 g/mol | [1][3][4] |

| Density | 0.98 g/cm³ | [1] |

| Boiling Point | 234.2 °C at 760 mmHg | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.45670 | [1] |

| XLogP3 (Predicted) | 3.0 | [1][5] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 (the ether oxygen) | [1] |

Analysis of Physicochemical Properties:

-

"Like Dissolves Like" Principle : The core principle of solubility dictates that substances with similar intermolecular forces and polarity tend to be soluble in one another.[6]

-

Polarity : this compound has a largely nonpolar character due to the benzene ring and the propyl chain. The ether oxygen and the π-system of the alkyne introduce a degree of polarity. The LogP value of ~2.5-3.0 indicates a preference for lipophilic (nonpolar) environments over aqueous ones.

-

Intermolecular Forces : The primary intermolecular forces at play will be van der Waals forces (specifically London dispersion forces) due to the aromatic ring and alkyl chain. The ether oxygen can act as a hydrogen bond acceptor, which may enhance solubility in protic solvents, though the absence of a hydrogen bond donor limits this interaction.[1]

Based on this profile, we can predict that this compound will exhibit poor solubility in water and high solubility in nonpolar to moderately polar organic solvents.

Predicted Solubility in Common Organic Solvents

| Solvent | Relative Polarity | Predicted Solubility | Rationale |

| Hexane | 0.009 | High | Nonpolar solvent, interacts well with the nonpolar parts of the solute via London dispersion forces. |

| Toluene | 0.099 | High | Nonpolar aromatic solvent, interacts favorably with the benzene ring of the solute. |

| Diethyl Ether | 0.117 | High | A related compound is soluble in ether.[8] Its slight polarity and ability to accept hydrogen bonds are compatible. |

| Dichloromethane (DCM) | 0.309 | High | A versatile solvent with moderate polarity that can effectively solvate the entire molecule. A similar compound is soluble in DCM.[8] |

| Ethyl Acetate | 0.228 | High | Moderately polar solvent capable of engaging in dipole-dipole interactions. |

| Acetone | 0.355 | Medium-High | A polar aprotic solvent that should effectively dissolve the compound. |

| Acetonitrile | 0.460 | Medium | Higher polarity may lead to slightly reduced, but still significant, solubility. |

| Isopropanol | 0.546 | Medium | A polar protic solvent. The alkyl group aids solubility, but the high polarity of the hydroxyl group is less ideal. |

| Ethanol | 0.654 | Low-Medium | The increasing polarity and hydrogen bonding network of the solvent make it less compatible with the largely nonpolar solute. |

| Methanol | 0.762 | Low | High polarity and strong hydrogen bonding network make it a poor solvent for this lipophilic compound. |

| Water | 1.000 | Insoluble | Highly polar protic solvent. A structurally similar compound is noted as insoluble in water.[8] |

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to quantitative data, a reliable experimental protocol is necessary. The following describes a self-validating gravimetric method for determining the solubility of this compound.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (≥97% purity)

-

Selected organic solvent (HPLC grade)

-

Scintillation vials with caps

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.2 µm, PTFE for organic solvents)

-

Syringes

-

Pre-weighed glass vials for solvent evaporation

-

Drying oven or vacuum desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial. The key is to ensure solid solute remains, confirming saturation.

-

Add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial.

-

Seal the vial and place it in a temperature-controlled shaker set to 25 °C.

-

Allow the mixture to equilibrate for at least 24 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, let the vial stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (e.g., 2.0 mL) into a syringe, avoiding any solid particles.

-

Attach a 0.2 µm PTFE syringe filter to the syringe. This step is crucial to remove any microscopic undissolved particles, which would otherwise inflate the measured solubility.

-

Dispense the filtered solution into a pre-weighed, labeled glass vial. Record the exact mass of the empty vial.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial in a drying oven at a moderate temperature (e.g., 40-50 °C) or use a gentle stream of nitrogen to evaporate the solvent completely. The temperature must be well below the boiling point of the solute to prevent its loss.

-

Once the solvent is fully evaporated, transfer the vial to a vacuum desiccator and allow it to cool to room temperature.

-

Weigh the vial containing the dried solute. Repeat the drying and weighing cycle until a constant mass is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the mass of the empty vial from the final mass.

-

Determine the solubility using the following formula: Solubility (g/L) = Mass of solute (g) / Volume of aliquot taken (L)

-

Experimental Workflow Diagram

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C11H12O | CID 2775123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 39604-97-2 [matrix-fine-chemicals.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. PubChemLite - this compound (C11H12O) [pubchemlite.lcsb.uni.lu]

- 6. chem.ws [chem.ws]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. Buy 1-Ethynyl-4-phenylsulfanylbenzene (EVT-3312650) | 97418-73-0 [evitachem.com]

The Propoxy Group on the Phenyl Ring: A Comprehensive Technical Guide to its Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

The propoxy group (–OCH₂CH₂CH₃), a common substituent in organic chemistry and medicinal chemistry, imparts distinct electronic characteristics to the phenyl ring that are crucial for molecular design and reactivity. This in-depth technical guide provides a comprehensive analysis of the electronic properties of the propoxy group when attached to a phenyl ring. We will delve into the interplay of its inductive and resonance effects, quantify these effects using Hammett constants, and explore modern computational and experimental techniques for their characterization. This guide is intended to serve as a valuable resource for researchers and professionals in understanding and leveraging the electronic influence of the propoxy group in various scientific endeavors, particularly in the realm of drug development.

Introduction: The Dual Nature of the Propoxy Substituent

The electronic influence of a substituent on an aromatic ring is a cornerstone of physical organic chemistry, dictating the molecule's reactivity, acidity/basicity, and interaction with biological targets. The propoxy group, as an alkoxy substituent, exhibits a fascinating duality in its electronic behavior. It simultaneously exerts two opposing electronic effects: an inductive effect and a resonance effect.[1] Understanding the balance between these two forces is paramount to predicting the chemical and biological behavior of propoxy-substituted aromatic compounds.

-

Inductive Effect (-I): The oxygen atom in the propoxy group is more electronegative than the carbon atom of the phenyl ring to which it is attached. This difference in electronegativity leads to the withdrawal of electron density from the phenyl ring through the sigma (σ) bond.[2] This is known as a negative inductive effect (-I).

-

Resonance Effect (+M or +R): The oxygen atom of the propoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the phenyl ring.[3] This donation of electron density into the ring is a positive mesomeric or resonance effect (+M or +R). This effect is most pronounced at the ortho and para positions of the ring.

The net electronic effect of the propoxy group is a delicate balance of these two opposing forces. The position of the propoxy group on the phenyl ring (ortho, meta, or para) significantly influences which effect dominates.

Quantifying the Electronic Influence: The Hammett Equation

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the electronic effect of a substituent on the reactivity of a benzene derivative.[4][5] It relates the equilibrium or rate constant of a reaction for a substituted benzene derivative to that of the unsubstituted compound through the following equation:

log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

-

K or k is the equilibrium or rate constant for the substituted reactant.

-

K₀ or k₀ is the constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant , which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant , which depends on the nature of the reaction.

The substituent constant, σ, is a quantitative measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative σ value signifies an electron-donating group.[6]

For alkoxy groups like propoxy, the Hammett constants are similar to those of the well-studied methoxy group (–OCH₃). The accepted values for the methoxy group are:

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| -OCH₃ | +0.12 | -0.27 |

Table 1: Hammett constants for the methoxy group, serving as a close approximation for the propoxy group.[3]

Interpretation of Hammett Constants for the Propoxy Group:

-

σ_meta (+0.12): At the meta position, the resonance effect is minimal. Therefore, the positive σ_m value reflects the dominance of the electron-withdrawing inductive effect (-I) of the oxygen atom.

-

σ_para (-0.27): At the para position, both inductive and resonance effects are at play. The negative σ_p value indicates that the electron-donating resonance effect (+M) is stronger than the electron-withdrawing inductive effect (-I).[6] This leads to an overall electron-donating character at the para position.

The following diagram illustrates the interplay of these effects:

Caption: Interplay of inductive and resonance effects of a para-propoxy group.

Computational Analysis of Electronic Properties

Modern computational chemistry provides powerful tools to visualize and quantify the electronic landscape of molecules. For propoxybenzene, two key computational methods are particularly insightful: Molecular Electrostatic Potential (MEP) maps and Mulliken population analysis.

Molecular Electrostatic Potential (MEP) Maps

An MEP map is a three-dimensional visualization of the electrostatic potential on the electron density surface of a molecule.[2][7] It provides a color-coded guide to the charge distribution, where:

-

Red: Regions of high electron density and negative electrostatic potential, indicating sites susceptible to electrophilic attack.

-

Blue: Regions of low electron density and positive electrostatic potential, indicating sites susceptible to nucleophilic attack.

-

Green/Yellow: Regions of neutral electrostatic potential.

For propoxybenzene, an MEP map would be expected to show a high electron density (red) localized on the oxygen atom of the propoxy group and on the ortho and para positions of the phenyl ring. This is a direct consequence of the resonance effect. The hydrogen atoms of the propyl chain and the phenyl ring would exhibit a positive potential (blue).

Mulliken Population Analysis

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule.[8] While it has some known limitations, it provides a useful qualitative picture of the charge distribution.[9] For propoxybenzene, a Mulliken charge analysis would likely reveal:

-

A significant negative charge on the oxygen atom.

-

A slight negative charge on the ortho and para carbon atoms of the phenyl ring compared to the meta carbons and the carbons in unsubstituted benzene.

-

Positive charges on the hydrogen atoms.

The following diagram outlines a typical computational workflow for analyzing these properties:

Caption: A typical workflow for computational analysis of electronic properties.

Experimental Characterization Techniques

While computational methods provide valuable theoretical insights, experimental techniques are essential for validating and quantifying the electronic properties of the propoxy group.

Synthesis of Propoxybenzene

The synthesis of propoxybenzene is a prerequisite for its experimental characterization. A common and efficient method is the Williamson ether synthesis.[10]

Protocol: Williamson Ether Synthesis of Propoxybenzene

-

Deprotonation of Phenol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in a suitable anhydrous solvent (e.g., ethanol or DMF).

-

Add a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), portion-wise at room temperature to deprotonate the phenol and form the sodium phenoxide salt.

-

Nucleophilic Substitution: To the resulting solution, add 1-bromopropane (or 1-iodopropane) dropwise.

-

Reaction: Heat the reaction mixture to reflux for several hours to facilitate the Sₙ2 reaction between the phenoxide and the propyl halide.

-

Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., diethyl ether).

-

Purification: Wash the organic layer with a dilute aqueous base (e.g., 5% NaOH) to remove any unreacted phenol, followed by a brine wash. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude propoxybenzene can be further purified by distillation.

Spectroscopic Analysis

Spectroscopic techniques can provide indirect evidence of the electronic effects of the propoxy group.

-

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the phenyl ring are sensitive to the electron density. The ortho and para carbons of propoxybenzene are expected to be shielded (shifted to a lower ppm value) compared to benzene, reflecting the increased electron density at these positions due to the +M effect. The ipso carbon (the carbon attached to the propoxy group) will be significantly deshielded.

-

Infrared (IR) Spectroscopy: The C=C stretching vibrations of the aromatic ring in the IR spectrum can be influenced by substituents. Electron-donating groups can slightly alter the frequencies and intensities of these bands.

Implications in Drug Design and Development

The electronic properties of the propoxy group have significant implications in drug design. The ability of the propoxy group to donate electron density into the phenyl ring can influence:

-

Receptor Binding: The increased electron density at the ortho and para positions can enhance π-π stacking interactions or hydrogen bonding with amino acid residues in a protein's active site.

-

Metabolic Stability: The electronic nature of the aromatic ring can affect its susceptibility to metabolic enzymes, such as cytochrome P450s. The electron-donating nature of the propoxy group can influence the regioselectivity of aromatic hydroxylation.

-

Physicochemical Properties: The propoxy group increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

The steric bulk of the propyl chain, while not an electronic effect, also plays a crucial role in drug design by influencing the molecule's conformation and its fit within a binding pocket.

Conclusion

The propoxy group exerts a nuanced electronic influence on the phenyl ring, characterized by a delicate balance between an electron-withdrawing inductive effect and a stronger, position-dependent electron-donating resonance effect. This duality makes it a versatile substituent in organic synthesis and medicinal chemistry. A thorough understanding of these electronic properties, quantified by Hammett constants and visualized through computational modeling, is essential for the rational design of molecules with desired reactivity and biological activity. The experimental protocols and characterization techniques outlined in this guide provide a framework for the practical investigation of these fundamental principles.

References

- 1. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. web.viu.ca [web.viu.ca]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. MEP [cup.uni-muenchen.de]

- 8. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Reactivity of the Terminal Alkyne in 1-Ethynyl-4-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynyl-4-propoxybenzene is a versatile bifunctional molecule featuring a reactive terminal alkyne and a substituted benzene ring. The interplay between the electron-donating propoxy group and the sp-hybridized carbons of the alkyne confers a unique reactivity profile, making it a valuable building block in medicinal chemistry, materials science, and organic synthesis. This guide provides an in-depth analysis of the principal reactions involving the terminal alkyne moiety, including Sonogashira cross-coupling, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), hydration, and deprotonation-alkylation reactions. Each section details the underlying chemical principles, provides field-proven experimental protocols, and explains the causality behind methodological choices, offering researchers a comprehensive resource for leveraging this compound in their work.

Introduction: The Molecular Architecture and Strategic Value

This compound (also known as 4-propoxyphenylacetylene) possesses a structure that is simple yet potent for chemical elaboration.[1][2] Its core utility stems from two key features:

-

The Terminal Alkyne (C≡C-H): This functional group is a linchpin for carbon-carbon bond formation. The sp-hybridization of the carbons results in a bond angle of 180°, creating a linear, non-bulky linker. The terminal proton is notably acidic (pKa ≈ 25) compared to protons on sp2 or sp3 carbons, allowing for its facile removal by a strong base to generate a potent carbon nucleophile (an acetylide).[3] Furthermore, the triple bond itself is rich in π-electrons and serves as a reactive site for addition and cycloaddition reactions.[4][5]

-

The 4-Propoxybenzene Moiety: The propoxy group (-OCH₂CH₂CH₃) is an electron-donating group (EDG) due to the lone pairs on the oxygen atom. This group increases electron density in the benzene ring through resonance, which can subtly influence the reactivity of the attached alkyne. This moiety also imparts lipophilicity, a critical parameter in drug design for modulating solubility and membrane permeability.

This combination makes this compound a key intermediate for synthesizing complex organic materials, active pharmaceutical ingredients (APIs), and molecular probes.[6][7][8][9]

Core Reactivity of the Terminal Alkyne

The chemical behavior of this compound is dominated by the reactions of its terminal alkyne. The following sections explore the most synthetically valuable transformations.

Palladium/Copper-Catalyzed Sonogashira Cross-Coupling

The Sonogashira coupling is one of the most powerful methods for forming a C(sp)-C(sp²) bond, linking the terminal alkyne to an aryl or vinyl halide.[10][11][12] This reaction is fundamental for constructing conjugated systems found in organic electronics and complex drug scaffolds.[6][10]

Mechanistic Rationale: The reaction proceeds via two interconnected catalytic cycles.[13][14][15]

-

Palladium Cycle: A Pd(0) catalyst undergoes oxidative addition into the aryl/vinyl halide (R-X) bond to form a Pd(II) complex.

-

Copper Cycle: A copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a mild amine base (e.g., Et₃N, DIPEA) to form a copper acetylide intermediate. This step is crucial as it activates the alkyne.

-

Transmetalation: The copper acetylide transfers the acetylenic group to the Pd(II) complex, regenerating the Cu(I) catalyst.

-

Reductive Elimination: The Pd(II) complex reductively eliminates the final cross-coupled product and regenerates the active Pd(0) catalyst.

Diagram: Catalytic Cycle of the Sonogashira Coupling

Caption: The dual catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling

Objective: To couple this compound with 1-iodo-4-nitrobenzene.

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 1-iodo-4-nitrobenzene (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).

-

Solvent and Reagents: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed THF as the solvent, followed by this compound (1.1 eq.).

-

Base Addition: Add triethylamine (Et₃N, 2.5 eq.) via syringe. The base is critical for neutralizing the HX byproduct and facilitating the formation of the copper acetylide.[13]

-

Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Workup: Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify by flash column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Pre-catalyst that forms the active Pd(0) species in situ. |

| Copper Co-catalyst | CuI | Activates the alkyne by forming the copper acetylide.[16] |

| Base | Triethylamine (Et₃N) | Neutralizes HX byproduct and promotes acetylide formation. |

| Solvent | Anhydrous THF | Aprotic solvent to prevent quenching of intermediates. |

| Temperature | Room Temperature | Mild conditions are often sufficient, preserving sensitive functional groups.[10] |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the cornerstone of "Click Chemistry," is a highly efficient and regiospecific method for forming a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[17][18] This reaction's reliability, mild conditions, and bioorthogonality have made it indispensable in drug discovery for linking molecular fragments and in bioconjugation.[9][19][20]

Mechanistic Rationale: Unlike the uncatalyzed Huisgen cycloaddition which gives a mixture of regioisomers, the copper-catalyzed version is highly specific.[17][18] The currently accepted mechanism involves the formation of a copper(I) acetylide, which then coordinates with the azide.[21] A subsequent cyclization and protonolysis yields the 1,4-triazole product and regenerates the Cu(I) catalyst. The reaction exhibits an enormous rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed version.[17][22]

Diagram: CuAAC "Click" Reaction Workflow

Caption: A typical experimental workflow for a CuAAC reaction.

Experimental Protocol: CuAAC Reaction

Objective: To synthesize the triazole product from this compound and benzyl azide.

-

Reaction Setup: In a vial, dissolve this compound (1.0 eq.) and benzyl azide (1.0 eq.) in a 1:1 mixture of t-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in water. Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq.) in water.

-

Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution. Sodium ascorbate reduces the Cu(II) salt to the active Cu(I) catalyst in situ.[23][24]

-

Reaction: Stir the heterogeneous mixture vigorously at room temperature for 12-24 hours. The product often precipitates as a white solid.

-

Workup: Collect the solid product by filtration, wash with water, then a small amount of cold ethanol, and dry under vacuum. If no precipitate forms, extract the product with ethyl acetate.

-

Purification: The crude product is often pure. If necessary, recrystallize from ethanol or purify by column chromatography.

| Parameter | Condition | Rationale |

| Catalyst System | CuSO₄ / Sodium Ascorbate | In situ generation of the active Cu(I) catalyst from a stable Cu(II) precursor.[17][24] |

| Solvent | t-BuOH / H₂O | A common, benign solvent system that accommodates both organic and inorganic reagents.[24] |

| Temperature | Room Temperature | The reaction is highly exothermic and proceeds efficiently without heating.[17] |

| Stoichiometry | 1:1 Alkyne:Azide | The reaction is typically high-yielding with equimolar reactants. |

Hydration Reactions

Addition of water across the alkyne triple bond (hydration) yields carbonyl compounds.[4] The regiochemical outcome—whether a methyl ketone or an aldehyde is formed—is controlled by the choice of catalyst.[25]

-

Markovnikov Hydration (to form a Ketone): This is typically achieved using mercury(II) sulfate (HgSO₄) in aqueous sulfuric acid.[26][27] The reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne (the internal carbon). The initially formed enol intermediate rapidly tautomerizes to the more stable keto form, yielding a methyl ketone.[25][26]

-

Anti-Markovnikov Hydration (to form an Aldehyde): This outcome requires a hydroboration-oxidation sequence.[25][28] A sterically hindered borane, such as disiamylborane (Sia₂BH) or 9-BBN, is used to ensure that the boron adds to the less sterically hindered terminal carbon (anti-Markovnikov).[28][29] Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group, forming an enol that tautomerizes to the final aldehyde product.[29]

Experimental Protocol: Anti-Markovnikov Hydration

Objective: To synthesize 2-(4-propoxyphenyl)acetaldehyde.

-

Hydroboration: In an oven-dried, two-neck flask under argon, dissolve 9-BBN dimer (0.55 eq.) in anhydrous THF. Cool the solution to 0 °C. Add a solution of this compound (1.0 eq.) in THF dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Oxidation: Cool the reaction back to 0 °C. Cautiously add ethanol, followed by aqueous sodium hydroxide (3M), and then slowly add 30% hydrogen peroxide (H₂O₂), ensuring the temperature does not exceed 25 °C.

-

Reaction: Stir the mixture at room temperature for 3 hours.

-

Workup: Quench the reaction with saturated aqueous potassium carbonate. Separate the layers and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the resulting aldehyde by column chromatography.

Deprotonation and Nucleophilic Attack

The acidity of the terminal proton allows for the formation of a potent acetylide nucleophile.[3][30] This is a fundamental C-C bond-forming reaction in organic synthesis.[4]

Mechanistic Rationale: A strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂), is required to deprotonate the alkyne (pKa ~25).[31] Weaker bases like hydroxides or alkoxides are not strong enough. The resulting lithium or sodium acetylide is a powerful nucleophile that can attack a wide range of electrophiles, including alkyl halides (via Sₙ2), aldehydes, ketones, and epoxides.[3][32][33]

Experimental Protocol: Deprotonation and Alkylation

Objective: To synthesize 1-(hept-1-yn-1-yl)-4-propoxybenzene.

-

Deprotonation: Dissolve this compound (1.0 eq.) in anhydrous THF in a flame-dried flask under argon. Cool the solution to -78 °C. Add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise.[34] Stir the solution at -78 °C for 30 minutes to ensure complete formation of the lithium acetylide.

-

Alkylation: Add 1-bromopentane (1.1 eq.) dropwise to the solution at -78 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the product with diethyl ether.

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by flash column chromatography.

Conclusion

This compound is a highly valuable synthetic intermediate due to the versatile and predictable reactivity of its terminal alkyne. The ability to readily engage in robust C-C bond-forming reactions like the Sonogashira coupling and CuAAC click reaction, coupled with its capacity to form nucleophilic acetylides and undergo controlled hydration, provides chemists with a powerful toolkit. The insights and protocols detailed in this guide serve as a foundation for professionals in drug discovery and materials science to effectively harness the synthetic potential of this molecule, enabling the streamlined construction of complex and functionally diverse molecular architectures.

References

- 1. This compound | C11H12O | CID 2775123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 39604-97-2 [matrix-fine-chemicals.com]

- 3. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. Late-stage C–H functionalization offers new opportunities in drug discovery [ouci.dntb.gov.ua]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 9. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. synarchive.com [synarchive.com]

- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Click Chemistry [organic-chemistry.org]

- 18. Click chemistry - Wikipedia [en.wikipedia.org]

- 19. benchchem.com [benchchem.com]

- 20. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. alfa-chemistry.com [alfa-chemistry.com]

- 23. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 25. youtube.com [youtube.com]

- 26. 9.4 Hydration of Alkynes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. m.youtube.com [m.youtube.com]

- 30. Alkyne Reactivity [www2.chemistry.msu.edu]

- 31. reddit.com [reddit.com]

- 32. youtube.com [youtube.com]

- 33. 1-Hexyne - Wikipedia [en.wikipedia.org]

- 34. Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Ethynyl-4-propoxybenzene

Abstract

1-Ethynyl-4-propoxybenzene is a terminal alkyne of significant interest in organic synthesis, serving as a versatile building block for the construction of more complex molecular architectures. Its unique combination of a reactive ethynyl group and a functionalized aromatic ring makes it a valuable precursor in medicinal chemistry, materials science, and drug discovery. This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, with a focus on the mechanistic principles that govern these transformations. We present a detailed, field-proven protocol for its preparation via the Corey-Fuchs reaction, alongside a comparative analysis with the Sonogashira cross-coupling strategy. Furthermore, this document outlines a comprehensive analytical workflow for the structural verification and purification of the compound, supported by a summary of its key spectroscopic data. Safety protocols and handling guidelines are also discussed to ensure its effective and safe utilization in a research environment.

Introduction to this compound

This compound, also known as 4-propoxyphenylacetylene, is an aromatic organic compound featuring a terminal alkyne C-C triple bond.[1] This functional group is the cornerstone of its reactivity, enabling participation in a wide array of chemical transformations, including cycloadditions (such as "click chemistry"), metal-catalyzed cross-coupling reactions, and nucleophilic additions. The propoxy substituent on the phenyl ring modulates the electronic properties of the molecule and enhances its solubility in organic solvents, making it a highly adaptable synthon for targeted applications.

Chemical Identity and Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 39604-97-2 | [2][3] |

| Molecular Formula | C₁₁H₁₂O | [2][3] |

| Molecular Weight | 160.21 g/mol | [1] |

| Appearance | Data not widely available; expected to be a liquid or low-melting solid | |

| Boiling/Melting Point | Data not widely available | [3] |

| SMILES | CCCOC1=CC=C(C=C1)C#C | [1][2][3] |

| InChIKey | NMKZRVMAECEGMV-UHFFFAOYSA-N | [1][2] |

Synthetic Pathways and Mechanistic Insights

The preparation of terminal alkynes from more common functional groups like aldehydes is a fundamental challenge in organic synthesis. For this compound, the most logical and widely applicable strategies begin with the readily available precursor, 4-propoxybenzaldehyde.

The Corey-Fuchs Homologation Route

The Corey-Fuchs reaction is a robust and reliable two-step method for the one-carbon homologation of an aldehyde to a terminal alkyne.[4] This transformation is a cornerstone of alkyne synthesis due to its high efficiency and broad substrate scope.

Causality and Rationale: The reaction proceeds through a dibromoalkene intermediate. The overall transformation is thermodynamically driven by the formation of the highly stable triphenylphosphine oxide byproduct in the first step. The second step leverages the strong basicity of organolithium reagents to induce an elimination and metal-halogen exchange, ultimately leading to the desired alkyne.[5][6]

Reaction Mechanism:

-

Ylide Formation: Triphenylphosphine (PPh₃) reacts with carbon tetrabromide (CBr₄) to generate a phosphorus ylide, specifically (dibromomethylene)triphenylphosphorane.[7][8]

-

Wittig-type Reaction: The generated ylide reacts with the starting aldehyde (4-propoxybenzaldehyde) in a manner analogous to the Wittig reaction to form a 1,1-dibromoalkene intermediate.[7][9]

-